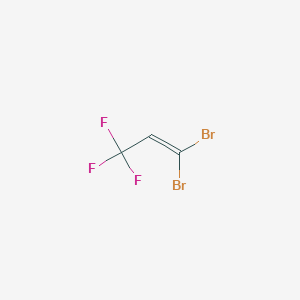
2-(4,4-Dimethylcyclohexyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylcyclohexyl)butanoic acid is an organic compound with the molecular formula C12H22O2 It is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a butanoic acid chain at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(4,4-Dimethylcyclohexyl)butanoic acid involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4,4-dimethylcyclohexyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with ethyl 2-bromobutanoate to form the desired product after hydrolysis and acidification.
-
Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation of cyclohexane with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride, followed by oxidation of the resulting alkylated product to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(4,4-Dimethylcyclohexyl)butanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst, leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
科学研究应用
Chemistry
In chemistry, 2-(4,4-Dimethylcyclohexyl)butanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of cyclohexyl derivatives in biological systems, including their interactions with enzymes and receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or other pharmacological activities, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals, including fragrances, flavors, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
作用机制
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)butanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl ring and butanoic acid moiety can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-(4-Methylcyclohexyl)butanoic acid: Similar structure but with one less methyl group on the cyclohexane ring.
2-(4,4-Dimethylcyclohexyl)propanoic acid: Similar structure but with a shorter carbon chain.
2-(4,4-Dimethylcyclohexyl)pentanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
2-(4,4-Dimethylcyclohexyl)butanoic acid is unique due to the specific positioning of its methyl groups and the length of its carbon chain. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC 名称 |
2-(4,4-dimethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-10(11(13)14)9-5-7-12(2,3)8-6-9/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChI 键 |
ZGSFYBDOEOPANW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCC(CC1)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



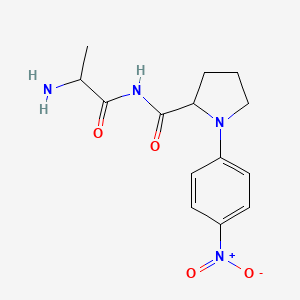
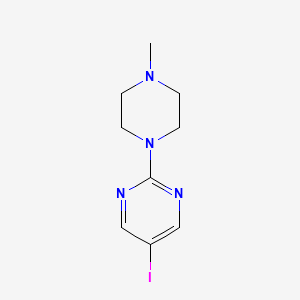
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
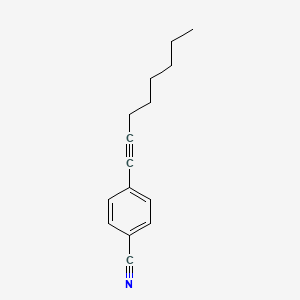
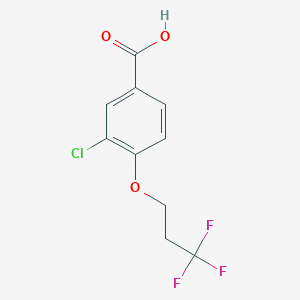

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
